Introduction: The Enduring Significance of a Workhorse Dye
Introduction: The Enduring Significance of a Workhorse Dye
An In-Depth Technical Guide to Reactive Black 5: Structure, Properties, and Applications
Reactive Black 5 (RB5), known commercially as Remazol Black B, stands as one of the most widely utilized azo dyes in the textile and printing industries.[1] Its prevalence is rooted in its high stability, brilliant black color with a green undertone, low energy consumption during dyeing, and cost-effectiveness.[1][2] As a diazo, vinyl sulfone-type reactive dye, its defining characteristic is the ability to form strong, covalent bonds with textile fibers, resulting in excellent wash fastness.[1]
This guide offers a comprehensive technical overview of Reactive Black 5, designed for researchers and scientists. It delves into its core chemical structure, physicochemical properties, mechanism of action, and the profound environmental implications of its widespread use, alongside a practical protocol for its remediation.
Core Chemical Identity and Physicochemical Properties
Reactive Black 5 is a complex bis(azo) compound.[3][4] Its structure is centered on a substituted naphthalene core, with two aryldiazenyl moieties at positions 3 and 6.[5] The key to its reactivity lies in the two 4-(2-sulfooxyethylsulfonyl)phenyl groups, which serve as the reactive handles for fiber binding. The molecule is rich in functional groups, including two azo-class chromophores which are responsible for its color, as well as auxochromes like amino (-NH2), hydroxyl (-OH), and multiple sulfonate (-SO3-) and sulfone (-SO2-) groups that enhance water solubility and fiber affinity.[6][7]
The chemical formula for Reactive Black 5 is C₂₆H₂₁N₅Na₄O₁₉S₆, with a corresponding molecular weight of approximately 991.8 g/mol .[2][5][6][7]
Key Identification and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonato-oethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [5] |
| Synonym | C.I. Reactive Black 5, Remazol Black B | [1][2] |
| CAS Number | 17095-24-8 | [2][5] |
| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [5][6][7] |
| Molecular Weight | 991.82 g/mol | [2][5] |
| Appearance | Black Powder | [3][8] |
| Solubility in Water | 100 g/L at 20°C; >200 g/L at 80°C | [2][3] |
| Maximum Absorption (λmax) | 599 nm | [9] |
Chemical Structure Visualization
Caption: Simplified representation of Reactive Black 5's core structure.
Mechanism of Action: Covalent Fixation to Fibers
The efficacy of Reactive Black 5 stems from its vinyl sulfone chemistry. The dye is applied to the fiber in its stable 2-sulfooxyethylsulfonyl form. The dyeing process is a self-validating system initiated by a change in pH.
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Activation Step: Under alkaline conditions (typically achieved by adding sodium carbonate or sodium hydroxide), the dye undergoes an elimination reaction. The 2-sulfooxyethyl group is eliminated, forming a highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂). This is the activated, fiber-reactive form of the dye.
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Covalent Bonding (Fixation): The activated vinyl sulfone group readily undergoes a nucleophilic addition reaction (Michael addition) with nucleophiles present in the textile fiber. For cellulosic fibers like cotton, the hydroxyl groups (-OH) act as the nucleophiles. For protein fibers like wool or nylon, the amino groups (-NH₂) are the primary reaction sites. This reaction forms a stable, covalent ether or amine bond, permanently fixing the dye to the fiber.
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Competing Reaction (Hydrolysis): A critical, and undesirable, side reaction is the hydrolysis of the activated vinyl sulfone group with water (hydroxide ions). This reaction forms the non-reactive 2-hydroxyethylsulfonyl derivative, which can no longer bind to the fiber. This hydrolyzed dye remains in the effluent, contributing significantly to water pollution and reducing the overall efficiency of the dyeing process.
Reaction Pathway Diagram
Caption: The activation and reaction pathway of Reactive Black 5 during dyeing.
Environmental Impact and Remediation Strategies
The very stability that makes Reactive Black 5 an excellent dye also renders it a persistent environmental pollutant.[1] Its high water solubility and the significant portion that undergoes hydrolysis lead to intensely colored wastewater.[1] The discharge of these effluents is a major environmental concern for several reasons:
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Aesthetic Pollution and Photosynthesis Inhibition: Even trace amounts of RB5 are highly visible and can block sunlight penetration in water bodies, inhibiting photosynthesis and disrupting aquatic ecosystems.[1]
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Toxicity: RB5 is considered a toxic, mutagenic, and teratogenic compound.[1] Long-term exposure has been linked to various health issues, including skin irritation, respiratory problems, and an increased risk of cancer.[1][10]
-
Recalcitrance: The complex aromatic structure and the presence of sulfonate groups make RB5 resistant to biodegradation.[1]
Consequently, numerous methods have been developed to remove RB5 from wastewater, including photocatalytic degradation, ozonation, coagulation, and biological treatments.[1][11] Among these, adsorption is often highlighted as a simple, cost-effective, and highly efficient method.[1][10]
Experimental Protocol: Adsorptive Removal of Reactive Black 5 from an Aqueous Solution
This protocol details a standard laboratory procedure for evaluating the effectiveness of an adsorbent, such as a C/TiO₂ composite, for the removal of Reactive Black 5 from a synthetic effluent. The principle relies on quantifying the decrease in dye concentration in the solution after contact with the adsorbent using UV-Vis spectrophotometry.
Methodology
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Preparation of RB5 Stock Solution (1000 mg/L):
-
Accurately weigh 1.000 g of Reactive Black 5 powder.
-
Dissolve the powder in a small amount of deionized water in a 1000 mL volumetric flask.
-
Bring the flask to the final volume with deionized water and mix thoroughly until the dye is completely dissolved. This is the stock solution.
-
-
Preparation of Standard Solutions for Calibration Curve:
-
From the 1000 mg/L stock solution, prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 50, and 100 mg/L) by serial dilution in volumetric flasks.
-
Measure the absorbance of each standard solution at the λmax of RB5 (599 nm) using a UV-Vis spectrophotometer, with deionized water as the blank.
-
Plot a calibration curve of Absorbance vs. Concentration (mg/L). This curve will be used to determine the concentration of unknown samples.
-
-
Batch Adsorption Experiment:
-
Prepare a working solution of RB5 (e.g., 100 mg/L) by diluting the stock solution.
-
Accurately weigh a fixed amount of the adsorbent (e.g., 0.1000 g) into a series of Erlenmeyer flasks (e.g., 125 mL).[9]
-
Add a fixed volume of the RB5 working solution (e.g., 10.00 mL) to each flask.[9]
-
Place the flasks on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25 °C).[9]
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes), remove one flask from the shaker.
-
-
Sample Analysis:
-
Immediately after removal from the shaker, filter the sample using a syringe filter or by centrifugation to separate the adsorbent from the solution.
-
Measure the absorbance of the clear filtrate (supernatant) at 599 nm using the UV-Vis spectrophotometer.
-
Using the previously generated calibration curve, determine the final concentration (C_f) of RB5 remaining in the solution.
-
-
Data Analysis:
-
Calculate the percentage of dye removed (Removal Efficiency, RE%) using the following equation: RE (%) = [(C_i - C_f) / C_i] * 100 Where:
-
C_i = Initial concentration of RB5 (mg/L)
-
C_f = Final concentration of RB5 (mg/L)
-
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (q, in mg/g) using the following equation: q = [(C_i - C_f) * V] / m Where:
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Experimental Workflow Diagram
Caption: Workflow for the laboratory-scale adsorptive removal of Reactive Black 5.
Conclusion
Reactive Black 5 remains an indispensable component of the modern textile industry due to its superior dyeing properties. However, its chemical stability and high solubility present significant environmental challenges. A thorough understanding of its structure, reactive mechanism, and toxicological profile is paramount for developing effective and sustainable remediation technologies. Adsorption-based methods, as detailed in the experimental protocol, represent a promising avenue for treating RB5-contaminated effluents, turning a problematic waste stream into a manageable challenge for environmental science and engineering. Continued research into novel, high-capacity adsorbents is crucial for mitigating the environmental legacy of this otherwise highly effective industrial chemical.
References
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ResearchGate. (n.d.). Chemical structure of the dye "Reactive Black 5." Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectrum for the dye "Reactive black 5". Retrieved from [Link]
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World dye variety. (n.d.). Reactive Black 5. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes. Retrieved from [Link]
-
SpringerLink. (n.d.). Removal of Reactive Black 5 from Waste Waters by Adsorption: A Comprehensive Review. Retrieved from [Link]
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Brieflands. (n.d.). Adsorption of Reactive Black 5 Dye from Aqueous Solutions by Carbon Nanotubes and its Electrochemical Regeneration Process. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove Reactive Black 5 (RB-5) Textile Dye from Aqueous Solutions. Retrieved from [Link]
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PubChem. (n.d.). C.I. Reactive Black 5. Retrieved from [Link]
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